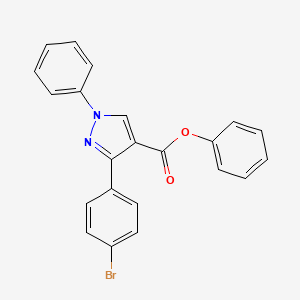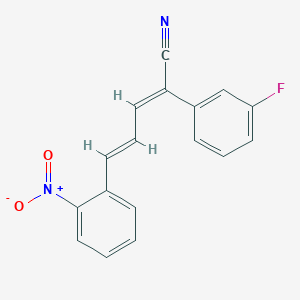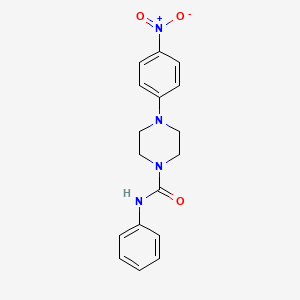![molecular formula C16H23NO4 B4890544 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. ODQ has been widely used as a research tool to study the NO-cGMP signaling pathway and its role in various biological systems.
Mécanisme D'action
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione inhibits sGC by binding to the heme group of the enzyme, which is essential for its activity. This binding prevents the activation of sGC by NO, leading to a decrease in cGMP levels and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In smooth muscle cells, 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione inhibits the relaxation of the cells in response to NO, leading to vasoconstriction and increased blood pressure. In platelets, 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione blocks the antiplatelet effects of NO donors, leading to increased platelet aggregation and clotting. In neuronal cells, 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to modulate synaptic plasticity and long-term potentiation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages as a research tool, including its high potency and selectivity for sGC, its ability to inhibit the NO-cGMP signaling pathway in a reversible manner, and its relatively low toxicity. However, 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione also has some limitations, such as its potential off-target effects on other heme-containing enzymes, its poor solubility in aqueous solutions, and its instability in the presence of light and air.
Orientations Futures
There are several future directions for research on 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and the NO-cGMP signaling pathway. One area of interest is the development of new and more potent sGC inhibitors that can be used to study the role of this pathway in various biological systems. Another area of interest is the investigation of the effects of NO-cGMP signaling on cancer cells and the potential use of sGC inhibitors as anticancer agents. Finally, the development of new methods for the delivery of sGC inhibitors to specific tissues and organs could lead to new therapies for cardiovascular and neurological diseases.
Méthodes De Synthèse
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized using several methods, including the reaction of 3,5-dioxocyclohexene-1,2-dicarboxylic acid with 4-(octyloxy)aniline in the presence of acetic anhydride and triethylamine, or the reaction of 4-(octyloxy)aniline with 3,5-dioxocyclohexene-1,2-dicarboxylic acid diethyl ester in the presence of triethylamine and acetic anhydride. The synthesis of 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively used as a research tool to investigate the role of the NO-cGMP signaling pathway in various biological processes. It has been shown to inhibit the relaxation of smooth muscle cells in response to NO and to block the antiplatelet effects of NO donors. 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been used to study the effects of NO-cGMP signaling on neuronal signaling and synaptic plasticity.
Propriétés
IUPAC Name |
2-octoxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-10-20-17-15(18)13-11-8-9-12(21-11)14(13)16(17)19/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDVXUAAUVKRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C(=O)C2C3C=CC(C2C1=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyloxy-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-ene-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)
![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)

![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)


![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)